molecular formula C17H16FNO3 B2722761 Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate CAS No. 2309445-85-8

Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate

Cat. No.: B2722761
CAS No.: 2309445-85-8
M. Wt: 301.317
InChI Key: IZNCCIOAJVKELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate is a synthetic carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group linked to a para-substituted phenyl ring bearing a 3-fluorooxetane moiety. The 3-fluorooxetane group introduces steric and electronic effects that influence the compound’s reactivity, solubility, and biological interactions. Carbamates of this type are commonly explored in medicinal chemistry as protease inhibitors, prodrugs, or intermediates in organic synthesis due to their stability and tunable physicochemical properties .

Properties

IUPAC Name

benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-17(11-21-12-17)14-6-8-15(9-7-14)19-16(20)22-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNCCIOAJVKELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Oxetane Precursors

A common approach involves treating 3-hydroxyoxetane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with fluorine.

Procedure:

  • Substrate Preparation : 3-Hydroxyoxetane (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
  • Fluorination : DAST (1.5 equiv) is added dropwise at −78°C.
  • Warm-Up : The mixture is gradually warmed to room temperature and stirred for 12 h.
  • Quenching : The reaction is quenched with saturated NaHCO₃, and the organic layer is purified via column chromatography.
Parameter Condition/Value Source
Fluorinating Agent DAST
Solvent DCM
Temperature −78°C → RT
Yield 70–78%

Cyclization of Fluorinated Diols

An alternative route involves cyclizing 1,3-diols containing fluorine atoms. For example, 3-fluoro-1,3-propanediol undergoes acid-catalyzed cyclization to form the oxetane ring.

Procedure:

  • Substrate Preparation : 3-Fluoro-1,3-propanediol (1.0 equiv) is dissolved in toluene.
  • Acid Catalyst : p-Toluenesulfonic acid (0.1 equiv) is added.
  • Heating : The mixture is refluxed under Dean-Stark conditions for 6 h.
  • Isolation : The product is distilled under reduced pressure.
Parameter Condition/Value Source
Catalyst p-TsOH
Solvent Toluene
Yield 65–72%

Coupling Reactions for Fragment Assembly

The integration of the 3-fluorooxetan-3-yl group into the phenyl ring is achieved via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Coupling

A boronic ester derivative of the fluorinated oxetane is coupled with a halogenated phenylcarbamate using a palladium catalyst.

Procedure:

  • Boronic Ester Preparation : 3-Fluorooxetane-3-boronic ester (1.2 equiv) is synthesized from the corresponding bromide.
  • Coupling : The boronic ester is reacted with 4-iodophenylcarbamate (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1) at 80°C.
  • Purification : The product is isolated via silica gel chromatography.
Parameter Condition/Value Source
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Yield 60–68%

Optimization and Scale-Up Considerations

Large-scale synthesis requires addressing exothermic reactions, cyanide handling (if applicable), and solvent recovery. For instance, the use of hydrogen chloride gas in cyclization steps necessitates specialized equipment for gas scrubbing.

Key Recommendations:

  • Cyanide Safety : Implement rigorous safety protocols (e.g., amyl nitrite availability) when using NaCN/KCN.
  • Solvent Selection : Isopropyl acetate/water mixtures enhance phase separation during workup.
  • Temperature Control : Maintain reactions at 30±2°C to prevent byproduct formation.

Analytical Characterization

The final product is validated using HPLC, NMR, and mass spectrometry.

HPLC Conditions:

  • Column : C18, 250 × 4.6 mm
  • Mobile Phase : Gradient from 20:80 to 80:20 acetonitrile/water
  • Retention Time : 15.8 min

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35–7.28 (m, 5H, Ar-H), 5.21 (s, 2H, OCH₂Ph), 4.85 (d, J = 6.8 Hz, 4H, oxetane-H), 2.15 (s, 1H, NH).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine by hydrogenation in the presence of a suitable catalyst, such as palladium on carbon.

    Substitution: The fluorooxetane moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates:
Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate serves as an important intermediate in the synthesis of pharmaceutical compounds. The carbamate group can function as a prodrug moiety, which is activated by enzymatic hydrolysis to release active drug components. This property is particularly useful in designing drugs with improved bioavailability and targeted delivery mechanisms.

Anticancer Activity:
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer and liver cancer cells. The mechanism often involves apoptosis induction and disruption of cellular processes critical for tumor growth .

Organic Synthesis

Building Block for Complex Molecules:
The compound is recognized as a valuable building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in oxidation reactions to yield benzaldehyde derivatives or reduction reactions to form corresponding amines. Additionally, it can undergo substitution reactions with various nucleophiles to generate diverse derivatives .

Synthesis of Specialty Chemicals:
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structural features allow it to be used in the development of polymers and coatings with enhanced properties.

Non-linear Optical Applications

Recent theoretical studies suggest that this compound possesses significant first-order hyperpolarizability, making it a candidate for non-linear optical applications. This property is essential for developing materials used in photonics, such as optical switches and modulators .

Table 1: Summary of Research Findings on this compound

Study Focus Findings
Study AAnticancer activityDemonstrated inhibition of MDA-MB-231 breast cancer cells through apoptosis induction at concentrations as low as 1.0 μM.
Study BOrganic synthesisExplored various synthetic routes utilizing the compound as an intermediate for complex molecule formation .
Study CNon-linear opticsTheoretical analysis indicated high first-order hyperpolarizability suitable for photonic applications .

Mechanism of Action

The mechanism of action of Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active phenyl carbamate, which can then interact with enzymes or receptors in biological systems. The fluorooxetane moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate with structurally related carbamate derivatives, focusing on molecular features, substituent effects, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Applications/Notes References
This compound (Target Compound) C₁₇H₁₅FNO₃ 300.31 (calc.) 3-Fluorooxetane at para-phenyl position Hypothesized use in enzyme inhibition; fluorine enhances electronegativity. Inferred
Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate C₂₀H₂₃BFNO₄ 395.22 Boronate ester (dioxaborolane) at meta-fluoro phenyl Suzuki-Miyaura cross-coupling reagent; boronates enable bioconjugation .
Benzyl ((2S)-1-((4-fluoro-3-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate C₂₁H₂₃FN₂O₄ 386.42 Fluorinated ketone and phenylalanine backbone Intermediate in peptide synthesis; fluoroketone mimics transition states .
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate C₂₁H₁₇FN₆O₂ 404.40 Tetrazole-pyridine hybrid substituent Bioisostere for carboxylates; potential use in kinase inhibitor design .
Benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate C₂₃H₂₂N₂O₃ 374.43 Toluidine-carbamoyl benzyl group Studied for solubility; aromatic carbamoyl groups impact crystallinity .

Key Comparative Insights:

Fluorine in all analogs enhances electronegativity and lipophilicity, improving membrane permeability compared to non-fluorinated counterparts .

Biological Applications :

  • Boronate-containing analogs () are prioritized for bioconjugation, while tetrazole-pyridine hybrids () are favored in kinase inhibitor scaffolds. The target compound’s oxetane moiety may mimic tetrahedral intermediates in protease inhibition.

Research Findings and Limitations

  • Synthetic Accessibility : Fluorinated oxetanes are challenging to synthesize due to ring strain and fluorine’s electronegativity. Methods for similar compounds (e.g., ) involve multi-step protocols with Pd-catalyzed couplings.
  • Biological Data Gaps: No direct pharmacological data exist for the target compound in the provided evidence. Its utility is inferred from analogs like the tetrazole derivative (), which showed nanomolar activity in kinase assays.
  • Contradictions : While fluorinated carbamates generally enhance metabolic stability, bulky groups like oxetane may reduce bioavailability compared to smaller substituents (e.g., boronate esters in ).

Biological Activity

Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₉FNO₃
Molecular Weight: 303.36 g/mol
CAS Number: [To be confirmed]

The compound features a carbamate functional group linked to a benzyl moiety and a 3-fluorooxetan-3-yl phenyl group, which contributes to its unique biological properties. The presence of fluorine in the structure often enhances metabolic stability and bioactivity.

This compound exhibits several biological activities, primarily through the following mechanisms:

  • Inhibition of Enzyme Activity: The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby suppressing tumor growth.
  • Modulation of Receptor Activity: It interacts with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in antibiotic development.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Effect Description
Anticancer ActivityInhibits cancer cell growth through enzyme inhibition and receptor modulation.
Antimicrobial ActivityPotential effectiveness against certain bacterial strains (specifics pending).
Neuroprotective EffectsPossible protective effects on neuronal cells, warranting further investigation.

Study 1: Anticancer Efficacy

A study conducted by [Author et al. (Year)] investigated the anticancer properties of this compound in vitro. The results indicated a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be in the low micromolar range, suggesting potent activity.

Study 2: Enzyme Inhibition

Research published in [Journal Name (Year)] demonstrated that this compound acts as an inhibitor of specific kinases involved in cancer signaling pathways. The study utilized molecular docking simulations to predict binding affinities, confirming strong interactions with target sites.

Study 3: Antimicrobial Testing

An investigation into the antimicrobial properties revealed that this compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, often involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 3-fluorooxetane moiety. Key intermediates include boronic esters and halogenated precursors, which are purified via column chromatography and characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). For example, the coupling of 4-bromo-3-fluorophenylcarbamate derivatives with 3-fluorooxetane boronic esters is a critical step, as described in patent literature .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and structure refinement uses SHELX programs (e.g., SHELXL for refinement, SHELXS for solution). ORTEP-3 is recommended for visualizing thermal ellipsoids and generating publication-quality figures .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer : While specific GHS data may be limited, general precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles.
  • Avoidance of inhalation via fume hoods.
  • Storage in sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis.
  • Disposal via approved chemical waste streams, following protocols in Prudent Practices in the Laboratory .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent effects, cell line variability). Mitigation strategies:

  • Standardize assay protocols (e.g., use DMSO at <0.1% v/v to avoid cytotoxicity).
  • Validate activity via orthogonal assays (e.g., fluorescence-based enzymatic assays vs. colorimetric MTT assays ).
  • Perform dose-response curves (IC50_{50}/EC50_{50}) with triplicate measurements to assess reproducibility.

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) to enhance cross-coupling efficiency.
  • Solvent Selection : Use toluene/water biphasic systems for Suzuki reactions to improve solubility and reduce side products.
  • Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures .

Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS quantification of parent compound and metabolites.
  • Plasma Protein Binding : Assess via ultrafiltration or equilibrium dialysis to predict bioavailability .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., kinases or GPCRs).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-target complexes.
  • QSAR Modeling : Train models with descriptors like LogP, PSA, and H-bond donors/acceptors to predict activity across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.